molecular formula C13H21NO B3336816 3,5-Diisopropyl-4-methoxy-phenylamine CAS No. 3883-87-2

3,5-Diisopropyl-4-methoxy-phenylamine

Cat. No.: B3336816
CAS No.: 3883-87-2
M. Wt: 207.31 g/mol
InChI Key: SPIHOBSWIOXHBU-UHFFFAOYSA-N
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Description

3,5-Diisopropyl-4-methoxy-phenylamine is a chemical compound with the CAS Number: 473702-82-8 . It has a molecular weight of 243.78 and its IUPAC name is 3,5-diisopropyl-4-methoxyaniline hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO.ClH/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5;/h6-9H,14H2,1-5H3;1H . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical and Chemical Properties Analysis

The molecular formula of this compound is C13H21NO . It has a molecular weight of 207.31 .

Safety and Hazards

3,5-Diisopropyl-4-methoxy-phenylamine is labeled as an irritant . The Material Safety Data Sheet (MSDS) can provide more detailed safety information .

Properties

IUPAC Name

4-methoxy-3,5-di(propan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-8(2)11-6-10(14)7-12(9(3)4)13(11)15-5/h6-9H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIHOBSWIOXHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1OC)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351631
Record name 3,5-Diisopropyl-4-methoxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3883-87-2
Record name 3,5-Diisopropyl-4-methoxy-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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